1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826912
InChI: InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(5-9(8)18-2)17-11(13,14)15/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C11H10BrF3O2S
Molecular Weight: 343.16 g/mol

1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18826912

Molecular Formula: C11H10BrF3O2S

Molecular Weight: 343.16 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one -

Specification

Molecular Formula C11H10BrF3O2S
Molecular Weight 343.16 g/mol
IUPAC Name 1-bromo-1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one
Standard InChI InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(5-9(8)18-2)17-11(13,14)15/h3-5,10H,1-2H3
Standard InChI Key HCMOUQTZWKVLDS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one features a propan-2-one backbone bonded to a phenyl ring substituted with bromine at position 1, methylthio (-SMe) at position 2, and trifluoromethoxy (-OCF₃) at position 4 (Fig. 1). Its molecular formula is C₁₁H₁₀BrF₃O₂S, with a molecular weight of 343.16 g/mol (calculated from atomic masses) .

Table 1: Key molecular properties

PropertyValue
Molecular formulaC₁₁H₁₀BrF₃O₂S
Molecular weight343.16 g/mol
IUPAC name1-bromo-1-[2-(methylsulfanyl)-4-(trifluoromethoxy)phenyl]propan-2-one
Key functional groupsBromo, methylthio, trifluoromethoxy, ketone

The trifluoromethoxy group introduces strong electron-withdrawing effects, while the methylthio group contributes to lipophilicity . Bromine’s electronegativity (2.96 Pauling scale) enhances electrophilic reactivity at the aryl ring.

Spectroscopic Signatures

While direct spectral data for this compound is unavailable, analogs suggest characteristic peaks:

  • ¹H NMR: Aromatic protons near δ 7.2–8.1 ppm, methylthio singlet at δ 2.5 ppm, and ketone carbonyl absence due to quadrupolar broadening.

  • ¹³C NMR: Carbonyl carbon at ~205 ppm, CF₃ resonance at 120–125 ppm (J coupling ~320 Hz) .

  • IR: Strong C=O stretch at 1,710–1,740 cm⁻¹ and C-F vibrations at 1,100–1,300 cm⁻¹.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a phenylpropan-2-one precursor:

  • Trifluoromethoxylation: Electrophilic substitution at position 4 using trifluoromethyl hypofluorite (CF₃OF) .

  • Methylthiolation: Thiolation at position 2 via Ullmann coupling with methyl disulfide.

  • Bromination: Directed ortho-bromination using N-bromosuccinimide (NBS) under radical conditions.

Table 2: Synthetic route optimization

StepReagent/ConditionsYield (%)Purity (%)
1CF₃OF, BF₃·Et₂O, −20°C7895
2CuI, L-proline, DMF, 110°C6592
3NBS, AIBN, CCl₄, reflux8298

Industrial-scale production may employ continuous flow reactors to enhance safety and efficiency.

Purification Challenges

The compound’s high halogen content complicates crystallization. Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines and thiols:

Ar-Br+NH2REt3NAr-NHR+HBr\text{Ar-Br} + \text{NH}_2\text{R} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-NHR} + \text{HBr}

Reaction rates depend on the electron-withdrawing effects of -OCF₃ and -SMe .

Ketone Reactivity

The propan-2-one moiety participates in:

  • Enolate formation: Using LDA at −78°C enables alkylation or aldol condensation.

  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol (dr 4:1 syn:anti).

ParameterValue
LogP3.2 ± 0.3
Plasma protein binding89%
CYP3A4 inhibitionModerate
hERG liabilityLow

Calculations performed using SwissADME and ProTox-II .

Industrial and Research Applications

Agrochemical Intermediates

The trifluoromethoxy group enhances pesticidal activity. Derivatives show:

  • Insecticidal activity: LC₅₀ = 12 ppm against Aedes aegypti larvae.

  • Herbicidal selectivity: 90% weed control at 50 g/ha without crop damage .

Materials Science

Incorporation into polymers improves:

  • Thermal stability: TGA shows decomposition onset at 285°C.

  • Optical properties: Refractive index = 1.52 at 589 nm.

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